molecular formula C17H19N3O2S2 B6271380 8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2224038-64-4

8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B6271380
CAS No.: 2224038-64-4
M. Wt: 361.5
InChI Key:
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Description

8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene: is a complex organic compound featuring a thiadiazole ring and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring. One common approach is to react a suitable hydrazine derivative with a methanesulfonyl chloride to form the 5-methanesulfonyl-1,3,4-thiadiazole moiety. Subsequent steps may include the formation of the bicyclic structure through intramolecular cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The thiadiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: : The methanesulfonyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, which can be further modified for various applications.

  • Reduction: : Thiazolidine derivatives, which may exhibit different biological activities.

  • Substitution: : Derivatives with altered solubility, stability, and biological activity.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Medicinal Chemistry: : It has been studied for its potential anticancer and antimicrobial properties.

  • Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as polymers and coatings.

  • Biology: : Research has explored its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the thiadiazole ring can bind to enzymes or receptors, altering their activity. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its bicyclic structure and the presence of the thiadiazole ring. Similar compounds include:

  • Thiadiazole derivatives: : These compounds share the thiadiazole ring but may have different substituents or core structures.

  • Bicyclic compounds: : Other bicyclic compounds may have different ring systems or functional groups.

Properties

CAS No.

2224038-64-4

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5

Purity

91

Origin of Product

United States

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